molecular formula C8H7N3O2 B12334357 [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid methyl ester CAS No. 1053655-68-7

[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid methyl ester

Cat. No.: B12334357
CAS No.: 1053655-68-7
M. Wt: 177.16 g/mol
InChI Key: POXZQTIWHPDEKV-UHFFFAOYSA-N
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Description

Methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of aminotriazoles and β-ketoglutaric acid dimethyl ester in a multicomponent reaction .

Industrial Production Methods

Industrial production of methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate typically involves scalable and efficient synthetic routes. The use of microwave-mediated reactions and multicomponent reactions are favored due to their high yields and eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions

Methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolopyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the triazolopyridine ring .

Comparison with Similar Compounds

Methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate lies in its specific biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

CAS No.

1053655-68-7

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-7-9-5-10-11(6)7/h2-5H,1H3

InChI Key

POXZQTIWHPDEKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=NC=NN21

Origin of Product

United States

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